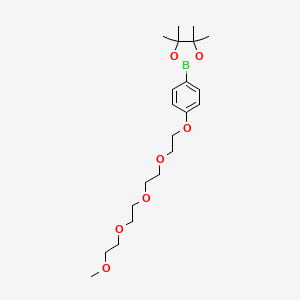
Coccoccoccoccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Coccoccoccoccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C, also known as Coccoc, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Carbon Dioxide Utilization and Conversion
Carbon Dioxide Chemistry : This compound has applications in carbon dioxide chemistry, particularly in carbon capture and storage/sequestration (CCS). It involves amino-containing absorbents for carbon capture, highlighting the importance of C–N bond formation. The challenge lies in developing catalysts that activate CO2 under low pressure, incorporating CO2 into organic molecules catalytically, which is a significant area of research in green chemistry (Yang et al., 2012).
Sustainable Chemical Production : Research focuses on the sustainable production of high-value-added chemicals through the catalytic coupling of CO2 with nitrogenous small molecules. This involves C-N bond formation as a key step in nitrogen-integrated CO2 reduction, producing various chemicals like urea, methylamine, and ethylamine (Liu et al., 2022).
Molecular Structure Studies
Molecular Structure Analysis : Studies involve understanding the molecular structure of various compounds, such as cyclopentadienyl cobalt dicarbonyl, to determine geometrical parameters and bonding characteristics. This is crucial for understanding complex molecular interactions and properties (Beagley et al., 1979).
Bonding in Metal Complexes : Research also delves into the study of metal-metal bonds in various compounds, which is essential for understanding the properties of materials at a molecular level, especially in the field of organometallic chemistry (Bernal et al., 1977).
Environmental and Agricultural Research
Impact on Agriculture : Investigations into the effects of elevated CO2 and temperature on dry matter production and carbon and nitrogen allocations in crops like rice are significant. This research helps understand how climate change impacts agricultural productivity and crop physiology (Roy et al., 2012).
Carbon Capture and Storage : The study of carbon capture and storage technologies is vital for addressing climate change. Research in this area includes understanding the mechanics of CO2 capture, transport, utilization, and storage, which is crucial for developing effective strategies to reduce atmospheric CO2 levels (Bui et al., 2018).
properties
IUPAC Name |
2-[4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35BO7/c1-20(2)21(3,4)29-22(28-20)18-6-8-19(9-7-18)27-17-16-26-15-14-25-13-12-24-11-10-23-5/h6-9H,10-17H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMKWOZOKADPKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCCOCCOCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35BO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2404192.png)


![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2404200.png)

![6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2404202.png)


![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)



